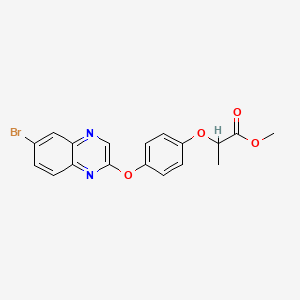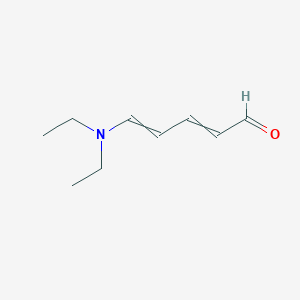
5-(Diethylamino)penta-2,4-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Diethylamino)penta-2,4-dienal is a conjugated carbonyl compound that belongs to the class of push-pull conjugated dienes. This compound is characterized by the presence of a diethylamino group attached to a penta-2,4-dienal backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Diethylamino)penta-2,4-dienal can be achieved through several methods. One common approach involves the reaction of pyridinium salts with appropriate reagents to yield the desired compound. Another method involves the palladium-catalyzed atom-economical synthesis of conjugated dienals from terminal acetylenes and acrolein .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as the use of efficient catalysts and optimized reaction conditions, can be applied to produce this compound in larger quantities. The use of palladium-catalyzed reactions and other catalytic processes can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Diethylamino)penta-2,4-dienal undergoes various types of chemical reactions, including nucleophilic addition, electrophilic substitution, and oxidation. The compound’s conjugated diene structure makes it susceptible to both nucleophilic and electrophilic attacks .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include strong electrophilic agents such as phosphorus oxychloride (POCl3) and nucleophiles like amines and alcohols. Reaction conditions often involve the use of solvents like chloroform (CDCl3) and controlled temperatures to facilitate the desired transformations .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, the reaction with nucleophiles can yield various unsaturated compounds, while oxidation reactions can produce corresponding aldehydes or ketones .
Applications De Recherche Scientifique
5-(Diethylamino)penta-2,4-dienal has several scientific research applications, particularly in the fields of chemistry, biology, and materials science. In chemistry, it is used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic transformations. In biology, the compound’s derivatives have been studied for their potential role in the biosynthesis of marine alkaloids, such as those in the manzamine family . Additionally, the compound’s nonlinear optical properties make it a candidate for applications in materials science, including the development of NLO materials .
Mécanisme D'action
The mechanism of action of 5-(Diethylamino)penta-2,4-dienal involves its ability to act as both a nucleophile and an electrophile due to its push-pull conjugated diene structure. This dual reactivity allows the compound to participate in various chemical reactions, targeting specific molecular sites. The compound’s interaction with nucleophiles and electrophiles can lead to the formation of iminium salts and other reactive intermediates, which further undergo transformations to yield the final products .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 5-(Diethylamino)penta-2,4-dienal include other conjugated dienals and their derivatives, such as 5-aminopenta-2,4-dienal and its N,N-disubstituted derivatives (Zincke aldehydes) . These compounds share similar structural features and reactivity patterns.
Uniqueness: What sets this compound apart from its similar compounds is the presence of the diethylamino group, which enhances its nucleophilic and electrophilic reactivity.
Propriétés
Numéro CAS |
77226-53-0 |
|---|---|
Formule moléculaire |
C9H15NO |
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
5-(diethylamino)penta-2,4-dienal |
InChI |
InChI=1S/C9H15NO/c1-3-10(4-2)8-6-5-7-9-11/h5-9H,3-4H2,1-2H3 |
Clé InChI |
ZRZCKJONECYVMI-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C=CC=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


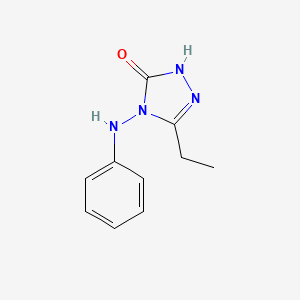
![3-[Bis(methylsulfanyl)methylidene]-1-phenylindolizin-2(3H)-one](/img/structure/B14449877.png)
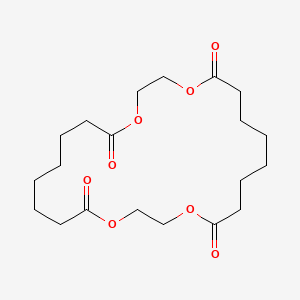
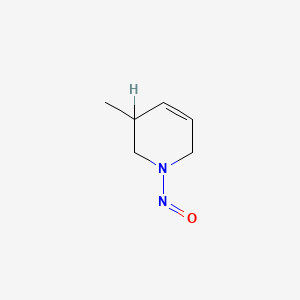

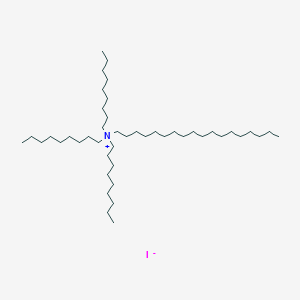

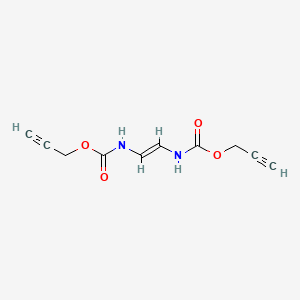
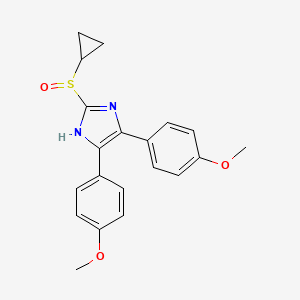
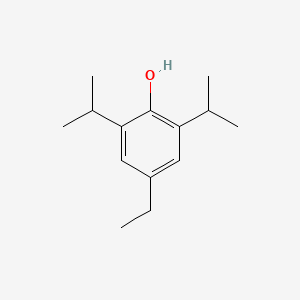
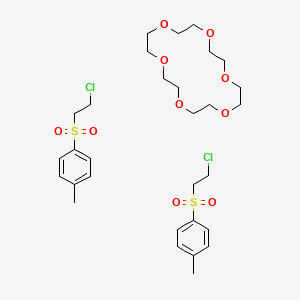

![5-[5-(3-chlorophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14449968.png)
